molecular formula B2S3 B3342050 Boron sulfide CAS No. 12007-33-9

Boron sulfide

Cat. No.: B3342050
CAS No.: 12007-33-9
M. Wt: 117.8 g/mol
InChI Key: ZVTQDOIPKNCMAR-UHFFFAOYSA-N
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Description

Boron sulfide, with the chemical formula ( \text{B}_2\text{S}_3 ), is a white, moisture-sensitive solid. It is known for its polymeric structure and has been of interest in various high-tech applications, including the production of specialized glasses and as a reagent in organic synthesis .

Synthetic Routes and Reaction Conditions:

    Direct Synthesis: The earliest method of synthesizing this compound involved the direct reaction of amorphous boron with sulfur vapor. This method was first reported by Jöns Jakob Berzelius in 1824: [ 2 \text{B} + 3 \text{S} \rightarrow \text{B}_2\text{S}_3 ]

    Hydrogen Sulfide Method: Another synthesis method, favored by Friedrich Wöhler and Henri Etienne Sainte-Claire Deville in 1858, involves the reaction of boron with hydrogen sulfide: [ 2 \text{B} + 3 \text{H}_2\text{S} \rightarrow \text{B}_2\text{S}_3 + 3 \text{H}_2 ]

    Iron and Manganese Borides Method: A more modern approach involves reacting iron and manganese borides with hydrogen sulfide at temperatures around 300°C: [ 2 \text{FeB} + 4 \text{H}_2\text{S} \rightarrow \text{B}_2\text{S}_3 + \text{FeS} + 4 \text{H}_2 ]

Industrial Production Methods: Industrial production of this compound typically follows the hydrogen sulfide method due to its efficiency and the availability of raw materials .

Types of Reactions:

    Hydrolysis: this compound reacts readily with water, including atmospheric moisture, to produce boric acid and hydrogen sulfide: [ \text{B}_2\text{S}_3 + 3 \text{H}_2\text{O} \rightarrow \text{B}_2\text{O}_3 + 3 \text{H}_2\text{S} ]

    Conversion to Thiones: It can convert ketones into their corresponding thiones. For example, benzophenone is converted to its thione: [ \text{B}_2\text{S}_3 + 3 (\text{C}_6\text{H}_5)_2\text{C=O} \rightarrow \text{B}_2\text{O}_3 + 3 (\text{C}_6\text{H}_5)_2\text{C=S} ]

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Ketones: For conversion to thiones, typically under mild conditions.

Major Products:

    Boric Acid: From hydrolysis.

    Thiones: From reactions with ketones.

Scientific Research Applications

Boron sulfide has several applications across different fields:

Mechanism of Action

The primary mechanism by which boron sulfide exerts its effects is through its reactivity with water and organic compounds. The hydrolysis reaction releases hydrogen sulfide, which can further participate in various chemical processes. The conversion of ketones to thiones involves the replacement of the oxygen atom in the carbonyl group with a sulfur atom from this compound .

Comparison with Similar Compounds

    Boron Trichloride (BCl3): Like boron sulfide, boron trichloride is used in organic synthesis but is more commonly employed as a catalyst and in the production of high-purity boron.

    Lawesson’s Reagent: Another sulfur-containing compound used for the conversion of carbonyl compounds to thiones, similar to this compound but with different reactivity and applications.

Uniqueness: this compound is unique in its ability to form polymeric structures and its specific reactivity with water and organic compounds, making it a valuable reagent in specialized chemical syntheses .

Properties

IUPAC Name

sulfanylidene(sulfanylideneboranylsulfanyl)borane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B2S3/c3-1-5-2-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTQDOIPKNCMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=S)SB=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name boron sulfide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Boron_sulfide
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923210
Record name Diborathiane-1,3-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12007-33-9
Record name Diboron trisulphide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diborathiane-1,3-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diboron trisulphide
Source European Chemicals Agency (ECHA)
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